![molecular formula C17H19N3O2 B5558766 N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide](/img/structure/B5558766.png)
N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-[3-cyano-5-ethyl-4-(2-furyl)-6-propyl-2-pyridinyl]acetamide often involves complex organic reactions. For instance, compounds like N-methyl-N-[2-(1-pyrrolidinyl)ethyl]acetamides, which share a degree of structural similarity, have been synthesized through the modification of amino acids and introducing various alkyl and aryl substituents. This approach ensures the compounds adopt a desirable conformation for their intended biological activity (Costello et al., 1991).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for understanding their reactivity and potential applications. For example, the structure of 2-allylthio-3-cyano-5-(2-methoxyphenylcarbamoyl)-6-methyl-4-(5-methyl-2-furyl)-1,4-dihydropyridine was elucidated using X-ray crystallographic analysis, highlighting the importance of structural analysis in the development of novel compounds (Dyachenko & Chernega, 2006).
Chemical Reactions and Properties
The reactivity of such compounds under various conditions can lead to the formation of a plethora of derivatives with diverse biological activities. For instance, the interaction of cyanothioacetamide with aldehydes can yield a range of heterocyclic compounds, demonstrating the versatile chemistry of the cyano and thioacetamide groups (Elneairy et al., 2000).
Physical Properties Analysis
Understanding the physical properties of such compounds, including melting points, solubility, and crystalline structure, is essential for their application in drug development and synthesis. These properties can significantly influence the compound's stability, formulation, and delivery in a biological context.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with various reagents, and stability under different conditions, define the compound's suitability for specific applications. For instance, the ability of a compound to undergo specific reactions like nitroreduction or to form stable complexes with other molecules can be crucial for its biological activity (Mattammal et al., 1985).
Mechanism of Action
Future Directions
The future directions for research on cyanoacetamides could include exploring their potential uses in various fields, such as medicinal chemistry, materials science, and synthetic organic chemistry. Further studies could also investigate the properties of specific cyanoacetamides and develop new methods for their synthesis .
properties
IUPAC Name |
N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-4-7-14-12(5-2)16(15-8-6-9-22-15)13(10-18)17(20-14)19-11(3)21/h6,8-9H,4-5,7H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMGMBMDZRTWPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=C(C(=N1)NC(=O)C)C#N)C2=CC=CO2)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-5-ethyl-4-(furan-2-yl)-6-propylpyridin-2-yl]acetamide |
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